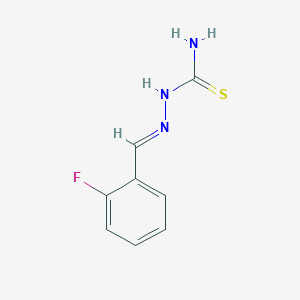

2-fluorobenzaldehyde thiosemicarbazone

Description

Properties

Molecular Formula |

C8H8FN3S |

|---|---|

Molecular Weight |

197.24 g/mol |

IUPAC Name |

[(E)-(2-fluorophenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C8H8FN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |

InChI Key |

AAVLMTXPFUGOSG-VZUCSPMQSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=S)N)F |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=S)N)F |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=S)N)F |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of 2-Fluorobenzaldehyde and Thiosemicarbazide

The most straightforward method involves refluxing equimolar quantities of 2-fluorobenzaldehyde and thiosemicarbazide in a hydroalcoholic solvent system.

Reaction Conditions

-

Solvent : Ethanol-water (15:6 mL ratio) with acetic acid (0.4 mL) as a catalyst.

-

Temperature : Reflux at 80–100°C for 2–4 hours.

-

Work-up : The precipitate is filtered and recrystallized from ethanol or ethanol-water mixtures.

This method yields 45–89% of the target compound, depending on the purity of starting materials and recrystallization efficiency. For example, bis(4-fluorobenzaldehyde) thiocarbohydrazone, a structurally analogous compound, was isolated in 82% yield using this protocol.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal nitrogen on the aldehyde carbonyl, followed by dehydration to form the thiosemicarbazone linkage. Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity and reaction rate.

Multi-Step Synthesis for Substituted Derivatives

Patented routes describe the synthesis of 4-acetamido-2-fluorobenzaldehyde thiosemicarbazone, a substituted analogue, through sequential functionalization.

Stepwise Procedure

Key Challenges

-

Regioselectivity : Fluorine’s ortho-directing effect necessitates careful control of nitration and reduction steps.

-

Yield Optimization : The multi-step process accumulates losses, resulting in moderate overall yields.

Analytical Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Elemental Analysis

Data for bis(4-fluorobenzaldehyde) thiocarbohydrazone (C₁₅H₁₂F₂N₄S):

Optimization and Comparative Analysis

Solvent and Catalyst Effects

Chemical Reactions Analysis

Types of Reactions

2-fluorobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluorobenzaldehyde thiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluorobenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of monophenols and the oxidation of o-diphenols . This inhibition can reduce melanin production, making it useful in treating hyperpigmentation disorders .

Comparison with Similar Compounds

Structural Comparisons: Fluorine Substitution and Position

Fluorinated thiosemicarbazones vary in biological activity depending on the position and number of fluorine atoms. Table 1 compares 2-FBT with other fluorinated analogues:

The ortho-fluorine in 2-FBT induces steric effects that limit rotational freedom, stabilizing its bioactive conformation. In contrast, para-substituted analogues (e.g., 4-fluorobenzaldehyde thiosemicarbazone) exhibit higher solubility but reduced enzymatic inhibition due to weaker target binding .

Antimicrobial and Cytotoxic Activities

2-FBT derivatives outperform many analogues in cytotoxicity. For example, 2-FBT-based thiazoles show IC₅₀ values of 8.2–12.4 µM against HeLa cells, whereas 2-chloro-6-fluorobenzaldehyde thiosemicarbazone derivatives are less potent (IC₅₀: 15.3–22.7 µM) . Table 2 highlights key findings:

The ortho-fluorine in 2-FBT enhances membrane penetration and interaction with hydrophobic enzyme pockets, explaining its superior activity .

Enzyme Inhibition

2-FBT’s heterocyclic derivatives show moderate ribonucleoside diphosphate reductase (RNR) inhibition (IC₅₀: 1.8 × 10⁻⁸ M), outperforming 5-phenoxycarbonyloxy-2-formylpyridine thiosemicarbazone (IC₅₀: 55-fold higher) . Para-substituted derivatives, however, excel in cholinesterase inhibition. For example, compound 19 (4-fluoro derivative) inhibits acetylcholinesterase (AChE) at 0.89 µM, while 2-FBT analogues show weaker activity (IC₅₀: >10 µM) .

Physicochemical Properties

Fluorine substitution significantly alters physicochemical behavior:

- Solubility : Para-substituted derivatives (e.g., 4-fluorobenzaldehyde thiosemicarbazone) exhibit higher aqueous solubility due to symmetrical charge distribution .

- Stability: The electron-withdrawing effect of ortho-fluorine in 2-FBT increases resistance to oxidative degradation compared to non-fluorinated analogues .

- Metal Coordination : 2-FBT forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), enhancing antioxidant and antimicrobial activities. In contrast, meta-fluorinated analogues show reduced chelation efficiency due to steric interference .

Q & A

Q. What are the standard synthetic protocols for preparing 2-fluorobenzaldehyde thiosemicarbazone, and how do reaction conditions influence yield?

Answer: The synthesis typically involves a condensation reaction between 2-fluorobenzaldehyde and thiosemicarbazide under reflux in a polar solvent (e.g., ethanol or methanol). Key parameters include:

- Molar ratio : A 1:1 stoichiometry of aldehyde to thiosemicarbazide minimizes byproducts .

- Temperature : Reflux conditions (~78°C for ethanol) ensure complete reaction .

- Acid catalysis : Glacial acetic acid (1–2 drops) accelerates imine bond formation .

Yield optimization requires purification via recrystallization or column chromatography. Challenges arise from competing side reactions, such as hydrazine over-addition, which can be mitigated using t-Boc-protected hydrazine derivatives .

Q. Which spectroscopic techniques are critical for characterizing 2-fluorobenzaldehyde thiosemicarbazone, and what diagnostic peaks confirm its structure?

Answer:

- FT-IR : Look for ν(N–H) stretches at 3266–3396 cm⁻¹ and ν(C=S) at 750–850 cm⁻¹. The imine (C=N) stretch appears near 1600 cm⁻¹ .

- ¹H NMR : Aromatic protons resonate at δ 7.3–8.2 ppm, while the HC=N proton appears at δ 8.0–8.3 ppm. NH₂ protons show broad signals at δ 8.2–8.5 ppm .

- ESI-MS : The molecular ion peak [M+H]⁺ confirms the molecular weight .

Q. How is thermal stability assessed for thiosemicarbazones, and why is this relevant for pharmaceutical applications?

Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. For 2-fluorobenzaldehyde thiosemicarbazone:

Q. What in vitro assays are used to evaluate the antimicrobial potential of 2-fluorobenzaldehyde thiosemicarbazone?

Answer:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (concentration range: 0.125–256 µg/mL) .

- Zone of Inhibition : Agar diffusion assays validate bactericidal/fungicidal activity .

- Control : Compare to ciprofloxacin for bacteria and fluconazole for fungi .

Q. How does the fluorinated substituent in 2-fluorobenzaldehyde thiosemicarbazone influence its physicochemical properties?

Answer: The electron-withdrawing fluorine at the ortho position:

- Enhances lipophilicity (logP ↑), improving membrane permeability .

- Stabilizes the thiosemicarbazone backbone via resonance, increasing thermal stability .

- Alters electronic density on the aromatic ring, affecting metal-chelation efficiency .

Advanced Research Questions

Q. How do metal complexes of 2-fluorobenzaldehyde thiosemicarbazone enhance antitumor activity, and what coordination modes are observed?

Answer: Complexation with transition metals (e.g., Cu(II), Pd(II)) enhances cytotoxicity via:

- Redox cycling : Cu(II) complexes generate ROS, inducing apoptosis .

- DNA intercalation : Planar complexes (e.g., Pd(II)) disrupt DNA replication .

Coordination modes : - Bidentate (N,S) : Binds via imine-N and thione-S, forming square-planar or octahedral geometries .

- Tridentate (N,N,S) : Observed in bulkier ligands with additional donor sites .

Screening against HeLa cells shows Mo-complexed derivatives exhibit IC₅₀ values <10 µM .

Q. What computational strategies predict the bioactivity and ADMET profiles of 2-fluorobenzaldehyde thiosemicarbazone derivatives?

Answer:

- Pharmacophore modeling : Identifies essential features (e.g., thione-S, imine-N) for anticancer activity .

- QSAR : Correlates substituent electronic parameters (Hammett σ) with MIC values .

- ADMET prediction : SwissADME/pkCSM models estimate:

- Absorption : High gastrointestinal absorption (HIA >90%) .

- Toxicity : Ames test negativity (mutagenicity risk <0.3) .

Q. How do structural modifications (e.g., halogen substitution) alter the antioxidant mechanism of thiosemicarbazones?

Answer:

Q. What contradictions exist in reported biological activities of thiosemicarbazones, and how can they be resolved?

Answer:

- Antimicrobial vs. Cytotoxicity : High MIC values (e.g., >64 µg/mL) may correlate with off-target cytotoxicity in normal cells (e.g., J774 macrophages) . Resolve via selectivity index (SI = IC₅₀ normal cells / IC₅₀ tumor cells) .

- Metal-dependent activity : Cu(II) complexes show higher efficacy than Zn(II) in HL-60 cells but lower stability . Use speciation studies to identify active species .

Q. What advanced spectral techniques elucidate the tautomeric behavior of 2-fluorobenzaldehyde thiosemicarbazone?

Answer:

- ¹³C NMR : Distinguishes thione (C=S, δ 175–185 ppm) vs. thiol (C–SH, δ 160–170 ppm) tautomers .

- X-ray crystallography : Confirms solid-state tautomerism; the thione form predominates in crystals due to hydrogen bonding .

- UV-Vis : π→π* transitions at 320–350 nm shift with tautomeric changes in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.